5-Chloroindole-3-carboxaldehyde
Overview
Description
5-Chloroindole-3-carboxaldehyde, also known as 5-chloro-1H-indole-3-carboxaldehyde, is an indole derivative. Indoles are a significant class of heterocyclic compounds that are prevalent in natural products and pharmaceuticals. This compound is particularly notable for its applications in various fields of scientific research, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
5-Chloroindole-3-carboxaldehyde, as an indole derivative, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing a variety of changes depending on the specific derivative and target .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives likely affect multiple biochemical pathways.
Result of Action
Indole derivatives are known to have a wide range of biological activities . For example, some indole derivatives have been found to have antioxidant activity .
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Indole derivatives have been found to possess various biological activities that can influence cell function .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Indole derivatives have been found to have diverse biological activities, suggesting potential changes in their effects over time .
Dosage Effects in Animal Models
Indole derivatives have been found to have diverse biological activities, suggesting potential dosage-dependent effects .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
Indole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Indole derivatives are known to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroindole-3-carboxaldehyde typically involves the chlorination of indole-3-carboxaldehyde. One common method includes the reaction of indole-3-carboxaldehyde with a chlorinating agent such as phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination processes, utilizing efficient and cost-effective chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Chloroindole-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) and nitrating agents.
Major Products Formed:
Oxidation: 5-Chloroindole-3-carboxylic acid.
Reduction: 5-Chloroindole-3-methanol.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
5-Chloroindole-3-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including antimicrobial and anticancer agents.
Medicine: Research has shown its potential in developing new therapeutic agents for various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 5-Bromoindole-3-carboxaldehyde
- 6-Chloroindole-3-carboxaldehyde
- 5-Methoxyindole-3-carboxaldehyde
Comparison: 5-Chloroindole-3-carboxaldehyde is unique due to the presence of a chlorine atom at the 5-position of the indole ring, which can influence its reactivity and biological activity. Compared to its brominated or methoxylated counterparts, the chloro derivative may exhibit different pharmacological properties and reactivity patterns .
Properties
IUPAC Name |
5-chloro-1H-indole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-1-2-9-8(3-7)6(5-12)4-11-9/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEXOIGXNYITQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383642 | |
Record name | 5-Chloroindole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827-01-0 | |
Record name | 5-Chloroindole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloroindole-3-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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